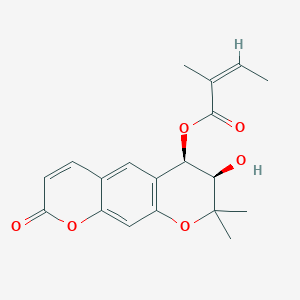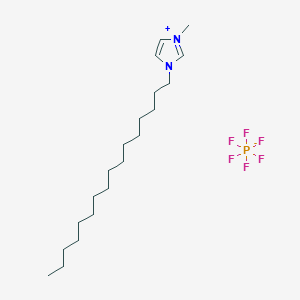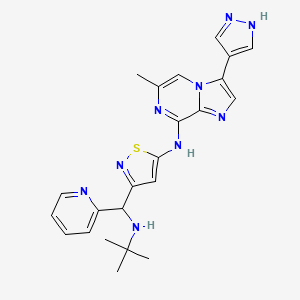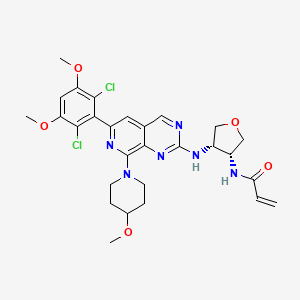
Decursitin D
Descripción general
Descripción
Decursitin D is a pyranocoumarin compound primarily derived from the roots of the medicinal plant Angelica gigas Nakai. This compound has garnered significant attention due to its wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decursitin D can be synthesized through various chemical reactions involving the coumarin structure. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of specific catalysts and solvents to facilitate the formation of the pyranocoumarin ring .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the roots of Angelica gigas Nakai. The extraction process includes drying and grinding the roots, followed by solvent extraction and purification steps to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Decursitin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities, which are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: Decursitin D serves as a valuable compound for studying the structure-activity relationships of pyranocoumarins and their derivatives.
Biology: The compound’s anti-inflammatory and antioxidant properties make it a subject of interest in biological research, particularly in understanding cellular mechanisms and pathways.
Medicine: this compound has shown promise in the treatment of various cancers, including prostate, breast, and cervical cancers. .
Industry: The compound is used in the development of pharmaceuticals and dietary supplements due to its wide range of biological activities
Mecanismo De Acción
Decursitin D exerts its effects through multiple molecular targets and pathways:
Signal Transduction Modulation: The compound modulates various signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase1/2 (MAPK/ERK1/2) pathway, which plays a crucial role in cell proliferation and survival.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory molecules and inactivates various metabolic enzymes, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Decursitin D is often compared with other pyranocoumarin compounds such as decursin and decursinol angelate. These compounds share similar biological activities but differ in their chemical structures and specific effects:
Decursin: Similar to this compound, decursin exhibits anti-inflammatory, antioxidant, and anticancer properties. .
Decursinol Angelate: This compound also shares similar properties with this compound but has unique structural features that may influence its specific biological effects
Propiedades
IUPAC Name |
[(3R,4R)-3-hydroxy-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-12-8-11-6-7-15(20)23-13(11)9-14(12)25-19(3,4)17(16)21/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESJNSAMTDSWJU-RQJZHBNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)








![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)


